(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O/c14-10-2-1-8(3-11(10)15)13(19)18-5-9-4-16-7-17-12(9)6-18/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXRXDUIHSNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: A classic preparation route involves the coupling of 3,4-difluorobenzoyl chloride with 5H-pyrrolo[3,4-d]pyrimidine, under basic conditions. The reaction typically requires a base such as triethylamine and an appropriate solvent like dichloromethane at room temperature to achieve high yields.
Industrial Production Methods: While specific industrial methods can vary, large-scale production often utilizes continuous flow chemistry techniques. This allows for the consistent and efficient synthesis of the compound with controlled reaction conditions to maintain product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to introduce additional functional groups.
Reduction: : Reduction can modify its aromaticity and electron density.
Substitution: : Commonly undergoes nucleophilic substitution at the fluorine sites.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions.
Reduction: H₂ in the presence of Pd/C.
Substitution: Organolithium reagents, often in anhydrous conditions.
Major Products Formed:
Oxidized derivatives with hydroxyl or carbonyl groups.
Reduced phenyl or pyrimidine derivatives.
Substituted fluorophenyl derivatives with various nucleophiles.
Scientific Research Applications
The compound is of interest in:
Chemistry: : As an intermediate in synthesizing more complex molecules.
Biology: : Used in studies of enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: : In the production of high-performance materials and specialized reagents.
Mechanism of Action
Mechanism and Pathways: The compound interacts with molecular targets by binding to specific enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, pi-stacking, and van der Waals forces, influencing biochemical pathways related to cell growth, signal transduction, or metabolism.
Comparison with Similar Compounds
Structural Analogues of Pyrrolo-Pyrimidine Methanones
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Differences and Implications
Core Heterocycle: The target compound and –8 derivatives share the 5H-pyrrolo[3,4-d]pyrimidine core, whereas UU-1 () uses a pyrrolo[2,3-d]pyrimidine.
Substituent Effects: Electron-Withdrawing Groups: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to electron-donating groups (e.g., methoxy in ) . Solubility Modifiers: Morpholino groups in and improve aqueous solubility, whereas the target compound’s difluorophenyl group may prioritize membrane permeability . Steric and Electronic Profiles: Thiophene () and indazole () substituents introduce aromatic π-systems that could enhance interactions with hydrophobic protein pockets, while the target compound’s fluorine atoms may optimize halogen bonding .
Synthetic Routes :
- Grignard reactions are common for attaching aryl groups (e.g., in UU-1 and the target compound) , while –8 derivatives employ substitution or condensation reactions with heterocyclic precursors.
Research Findings and Pharmacological Considerations
- Neuroprotective Potential: Analogous pyrrolo-pyrimidine derivatives, such as IDPU (), demonstrate neuroprotective effects in Parkinson’s disease models, suggesting the target compound’s scaffold may hold similar promise .
- Kinase Inhibition: The morpholino-containing analogs () are structurally reminiscent of kinase inhibitors, though the target compound’s difluorophenyl group may favor distinct target selectivity .
- Metabolic Stability : Fluorine substituents in the target compound likely reduce oxidative metabolism compared to sulfur-containing analogs (e.g., ), which may be prone to cytochrome P450-mediated degradation .
Biological Activity
The compound (3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Structural Characteristics
This compound features a difluorophenyl group attached to a pyrrolo[3,4-d]pyrimidine core. The presence of fluorine atoms enhances lipophilicity and may contribute to the compound's interaction with biological targets. The molecular formula is with a molecular weight of 246.22 g/mol.
The mechanism of action involves the compound's interaction with various molecular targets such as enzymes and receptors. It is hypothesized to inhibit specific kinases involved in cell signaling pathways, which can lead to effects on cell proliferation and survival.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
- Antiproliferative Activity : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the nanomolar range against tumor cells .
- Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), a target for cancer therapy. Studies have reported potent inhibition by related structures, suggesting that modifications can enhance activity against DHFR .
- Cellular Effects : In vitro studies demonstrated that related compounds affected microtubule dynamics and induced mitotic delay in HeLa cells, leading to apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2,6-Difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | Morpholino group addition | Enhanced solubility and stability; potential for improved enzyme inhibition |
| (3-Fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | Lacks difluorophenyl group | Reduced lipophilicity and potential biological activity |
Case Studies
- In Vitro Anticancer Studies : A study demonstrated that a related pyrrolo[3,4-d]pyrimidine derivative exhibited an IC50 value of 60 nM against human DHFR and showed significant growth inhibition in various cancer cell lines at concentrations ≤ 10 nM .
- Mechanistic Insights : Molecular modeling studies indicated that the binding affinity of these compounds is influenced by their structural features which facilitate interactions with target proteins involved in cancer progression .
Q & A
Q. How do fluorination patterns on the phenyl ring influence pharmacokinetic properties?
- Methodology : Compare analogs with mono-, di-, or trifluorination. Assess logP (shake-flask method), membrane permeability (Caco-2 assay), and plasma protein binding (equilibrium dialysis). Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
